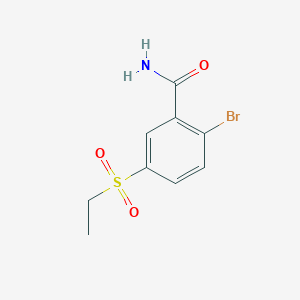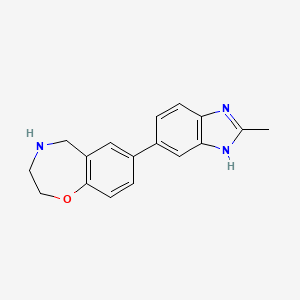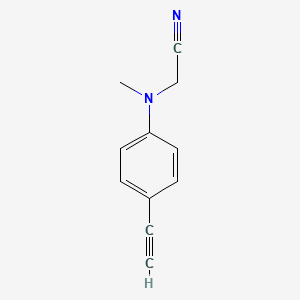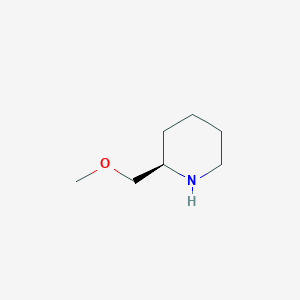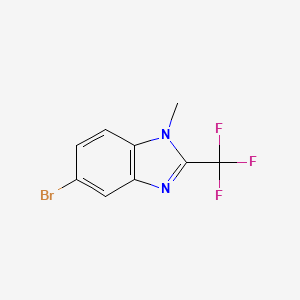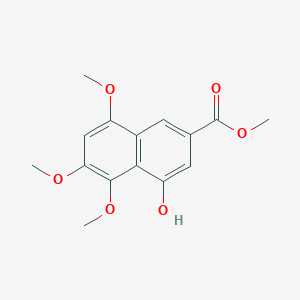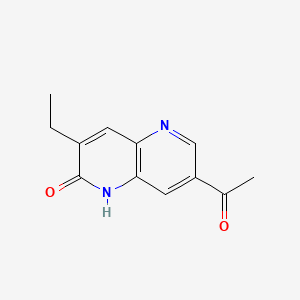![molecular formula C23H17Br B13936073 11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene is an organic compound with the molecular formula C23H15Br It is a brominated derivative of indenoanthracene, characterized by its unique structure that combines an indene and anthracene moiety
Méthodes De Préparation
The synthesis of 11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene typically involves the following steps:
Starting Materials: The synthesis begins with indeno[1,2-b]anthracene as the core structure.
Methylation: The methyl groups are introduced at the 13th position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic characteristics.
Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules and polymers.
Mécanisme D'action
The mechanism by which 11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene exerts its effects is primarily related to its electronic structure. The bromine atom and methyl groups influence the electron distribution within the molecule, affecting its reactivity and interaction with other molecules. The compound can interact with various molecular targets and pathways, depending on its specific application in research or industry.
Comparaison Avec Des Composés Similaires
11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene can be compared with other brominated indenoanthracenes and related compounds:
2-bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione: This compound has a similar structure but differs in the position of the bromine atom and the presence of additional functional groups.
13,13-dimethyl-13H-indeno[1,2-b]anthracene: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties.
Propriétés
Formule moléculaire |
C23H17Br |
|---|---|
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
14-bromo-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene |
InChI |
InChI=1S/C23H17Br/c1-23(2)20-10-6-5-9-17(20)19-12-15-11-14-7-3-4-8-16(14)22(24)18(15)13-21(19)23/h3-13H,1-2H3 |
Clé InChI |
MHYMBVDJYLNSMY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC4=CC5=CC=CC=C5C(=C4C=C31)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


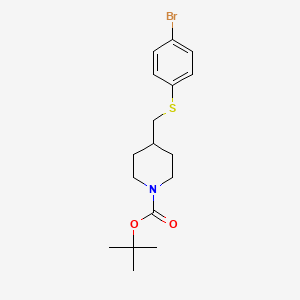
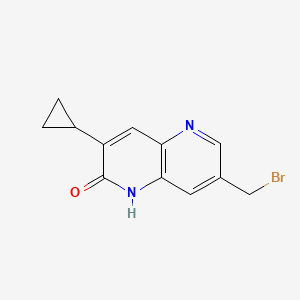

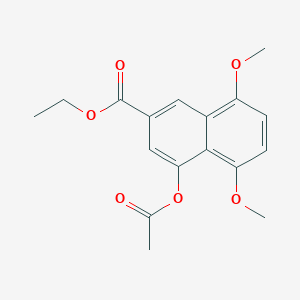
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)


